Iometopane

Dopamine transporter Serotonin transporter Binding affinity

Iometopane (CAS 135416-43-2), also designated RTI-55, β-CIT, or Dopascan, is an iodinated phenyltropane analogue of cocaine that functions as a high-affinity, non-selective inhibitor of monoamine reuptake transporters. Its primary molecular targets are the presynaptic dopamine transporter (DAT) and serotonin transporter (SERT), with equilibrium dissociation constants (Kd) of 1.83 nM and 0.98 nM, respectively, at the recombinant human transporters, and a 6.6-fold lower affinity for the norepinephrine transporter (NET; Kd = 12.1 nM).

Molecular Formula C16H20INO2
Molecular Weight 385.24 g/mol
CAS No. 135416-43-2
Cat. No. B1680158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIometopane
CAS135416-43-2
Synonyms2-carbomethoxy-3-(4-iodophenyl)tropane
2beta-carbomethoxy-3beta-(4-iodophenyl)tropane
3-(4-iodophenyl)tropane-2-carboxylic acid methyl ester
8-azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester, (1R-(exo,exo))-
beta-CIT
I(123)beta-CIT
Iodine (125)-RTI-55
Iometopane
RTI 4229-98
RTI 55
RTI 55, (11)C-labeled, (1R-(exo,exo))-isomer
RTI 55, (exo,exo)-isomer, (123)I-labeled
RTI-55
Molecular FormulaC16H20INO2
Molecular Weight385.24 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC
InChIInChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
InChIKeySIIICDNNMDMWCI-YJNKXOJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iometopane (RTI-55, β-CIT) for Dopamine Transporter Imaging: A Procurement-Focused Technical Primer


Iometopane (CAS 135416-43-2), also designated RTI-55, β-CIT, or Dopascan, is an iodinated phenyltropane analogue of cocaine that functions as a high-affinity, non-selective inhibitor of monoamine reuptake transporters [1]. Its primary molecular targets are the presynaptic dopamine transporter (DAT) and serotonin transporter (SERT), with equilibrium dissociation constants (Kd) of 1.83 nM and 0.98 nM, respectively, at the recombinant human transporters, and a 6.6-fold lower affinity for the norepinephrine transporter (NET; Kd = 12.1 nM) [2]. The compound is predominantly deployed as the iodine-123 radiolabelled conjugate ([123I]iometopane) for single-photon emission computed tomography (SPECT) imaging of striatal dopaminergic innervation, and has been investigated in multi-centre clinical trials as Dopascan® Injection for the differential diagnosis of Parkinsonian syndromes [3].

Why Iometopane Cannot Be Replaced by Ioflupane or Other DAT Tracers Without Experimental Revalidation


Although ioflupane ([123I]FP-CIT; DaTSCAN) and iometopane ([123I]β-CIT) are both cocaine-derived SPECT ligands deployed for dopamine transporter imaging, they exhibit fundamentally different monoamine transporter selectivity profiles, in vivo binding kinetics, and clinical imaging time windows that preclude direct interchangeability [1]. Iometopane possesses a SERT-to-DAT Kd ratio of approximately 0.54, conferring substantive serotonergic binding that enables simultaneous dual-transporter quantification, whereas ioflupane exhibits a SERT-to-DAT Ki ratio of approximately 2.8, resulting in preferential DAT occupancy [2]. Furthermore, iometopane's slow striatal equilibrium kinetics (t½ ≈ 18–24 h post-injection) yield a stable specific-to-nonspecific equilibrium partition coefficient (V3″ = 6.66 ± 1.54) that is analytically distinct from the rapid equilibrium (70–90 min) and lower binding ratios achieved with ioflupane [3]. Substituting one tracer for the other without re-validating the imaging protocol and reference range data would compromise quantitative accuracy and diagnostic consistency.

Quantitative Head-to-Head Evidence for Iometopane Selection Over Competing DAT Radiopharmaceuticals


Monoamine Transporter Affinity Fingerprint: Near-Equipotent DAT/SERT Binding Distinguishes Iometopane from DAT-Selective Tracers

In a direct comparative study using recombinant human transporters (hDAT, hSERT, hNET) stably expressed in HEK-293 cells, [125I]RTI-55 (iometopane) exhibited Kd values of 1.83 nM (hDAT), 0.98 nM (hSERT), and 12.1 nM (hNET) [1]. The resultant hDAT/hSERT ratio of ~0.54 signifies a near-equipotent dual-transporter binding profile that is mechanistically distinct from ioflupane, whose reported Ki values are 3.5 nM (DAT) and 9.7 nM (SERT)—yielding a SERT-to-DAT ratio of 2.8—and from the highly DAT-selective tracer PE2I (SERT-to-DAT ratio ≈ 29.4) [2]. This differential affinity fingerprint means iometopane simultaneously reports on both dopaminergic and serotonergic terminal integrity in a single scan acquisition, a capability not shared by DAT-selective alternatives.

Dopamine transporter Serotonin transporter Binding affinity Selectivity profiling Recombinant human transporters

Clinical Diagnostic Accuracy: Multicentre Phase II Data Demonstrate 98% Sensitivity for Parkinsonian Syndrome Detection

In a multicentre, prospective clinical study conducted by the Parkinson Study Group, 96 participants with known clinical diagnoses (Parkinson's disease [PD], progressive supranuclear palsy [PSP], essential tremor [ET], and healthy controls [HC]) were imaged with Dopascan® (iometopane [123I]β-CIT) and SPECT across five sites [1]. Masked visual interpretation by an expert panel yielded a sensitivity of 0.98 and a specificity of 0.83 for discriminating parkinsonian (PD + PSP) from non-parkinsonian (ET + HC) subjects [1]. Quantitative region-of-interest analysis demonstrated a 76% reduction in mean putamen uptake and a 48% reduction in mean caudate uptake in the parkinsonian cohort relative to controls [1]. Separately, a Phase IIb study reported differentiation of Parkinson's disease from essential tremor with 98% sensitivity and 97% specificity . These performance metrics provide a clinically benchmarked reference for the compound's diagnostic utility that is not automatically transferable to alternative DAT tracers without equivalent multicentre validation.

Parkinson's disease Diagnostic accuracy Sensitivity Specificity SPECT imaging Dopascan

In Vivo Binding Kinetics: Iometopane's 18–24 Hour Equilibrium Window Enables True Equilibrium Quantification Not Achievable with Rapid-Equilibrium Tracers

Pharmacokinetic modelling of [123I]β-CIT (iometopane) in healthy human subjects demonstrates that stable regional brain uptake is achieved only on Day 2 post-injection (approximately 18–24 h), at which point a true specific-to-nonspecific equilibrium partition coefficient (V3″) of 6.66 ± 1.54 can be directly measured from a single SPECT acquisition [1]. This contrasts sharply with [123I]FP-CIT (ioflupane), which attains striatal equilibrium within 70–90 minutes post-injection and yields a lower striatal-to-occipital binding ratio of approximately 3 at 3–6 h [2]. The extended equilibrium time of iometopane, while operationally less convenient, eliminates the confounding influence of regional cerebral blood flow and peripheral tracer clearance on the binding potential measurement—a source of variance inherent to pre-equilibrium imaging with faster-kinetics tracers [1]. This kinetic property is leveraged in studies requiring high test-retest reliability for longitudinal monitoring of dopaminergic degeneration.

Binding kinetics Equilibrium imaging Specific binding ratio Striatum SPECT quantification

Isotopic Versatility: Iometopane Supports SPECT (I-123), PET (I-124), Autoradiography (I-125), and Therapeutic (I-131) Modalities from a Single Molecular Scaffold

The presence of an iodine atom at the para position of the phenyl ring enables iometopane to be radiolabelled with multiple iodine isotopes without altering the molecular pharmacophore [1]. The I-123 conjugate is used for SPECT (γ-emitter, t½ = 13.2 h), I-124 for positron emission tomography (PET; β+ emitter, t½ = 4.18 days), I-125 for in vitro autoradiography and binding assays (t½ = 59.4 days), and I-131 for potential therapeutic applications (β− emitter, t½ = 8.02 days) [2]. This isotopic versatility is not available for 18F-labelled tracers such as 18F-FP-CIT or 18F-FE-PE2I, which are restricted to PET-only workflows and lack the long-half-life autoradiography isotope [3]. The availability of [125I]RTI-55 as a high-specific-activity radioligand (2200 Ci/mmol) for in vitro binding studies further consolidates iometopane's utility as a cross-platform tool spanning preclinical binding assays through to clinical imaging [1].

Radioisotope labelling Iodine-124 Iodine-123 PET imaging SPECT imaging Theranostics

Dual DAT and SERT Quantification in a Single Scan: Iometopane Reports on Both Nigrostriatal and Raphe-Striatal Integrity Whereas DAT-Selective Tracers Do Not

The near-equipotent DAT/SERT affinity of [123I]β-CIT enables temporally staggered quantification of both transporter systems from a single tracer injection: SERT binding in midbrain and diencephalon can be assessed at 4 h post-injection, while DAT binding in striatum is measured at equilibrium (18–24 h) [1]. This dual-transporter imaging paradigm has been applied in clinical studies of depression, schizophrenia, and obsessive-compulsive disorder, where simultaneous assessment of serotonergic and dopaminergic integrity provides mechanistic insights unattainable with DAT-selective agents [2]. By contrast, [123I]FP-CIT (ioflupane) exhibits approximately 5-fold weaker SERT affinity and is thus predominantly a DAT imaging agent, limiting its utility in studies requiring serotonergic endpoint quantification [3]. The ability to derive SERT-to-DAT ratios from a single [123I]β-CIT scan has been specifically exploited to investigate serotonergic contributions to levodopa-induced dyskinesias in Parkinson's disease, an application for which ioflupane is inherently unsuitable [2].

Serotonin transporter Dopamine transporter Dual-transporter imaging Parkinson's disease Depression Schizophrenia

Regulatory and Clinical Development Status: Iometopane Has Completed Multicentre Phase II Trials and Undergone Regulatory Filing, Providing a Validated Development Package Not Available for Research-Only Tracers

Iometopane (as Dopascan® Injection) has been studied in over 2,000 patients worldwide and completed Phase II clinical development, including a 96-subject multicentre diagnostic accuracy trial [1]. Regulatory applications for marketing authorisation were filed in Finland (by MAP Medical Technologies/Schering AG) in April 2002 and in Japan (by Daiichi Radioisotope Laboratories) in July 2003 for the indication of Parkinson's disease diagnosis [2]. This regulatory-grade development package—comprising GMP manufacturing, formal toxicology, multicentre clinical validation, and regulatory dossier preparation—distinguishes iometopane from purely research-use tracers such as [123I]PE2I or [18F]FE-PE2I, which may have favourable selectivity profiles but lack equivalent clinical validation and regulatory documentation [3]. For procurement in clinical trial settings or for translational research intended to support regulatory submissions, the availability of this pre-existing clinical and regulatory data package may reduce development risk and accelerate timelines.

Regulatory filing Phase II clinical trial New Drug Application Dopascan Parkinson's disease diagnosis

Optimised Application Scenarios for Iometopane in Research and Diagnostic Procurement


Longitudinal Monitoring of Nigrostriatal Degeneration in Parkinson's Disease Natural History Studies

Iometopane's true equilibrium binding measurement (V3″ = 6.66 ± 1.54 at 24 h post-injection) eliminates flow-dependent variance in binding potential estimates [1]. This makes it the preferred tracer for multi-year longitudinal cohort studies where high test-retest reliability is required to quantify annualised rates of DAT loss. The 76% putamen and 48% caudate uptake reductions documented in the multicentre Dopascan trial provide validated effect-size benchmarks for power calculations in natural history studies [2].

Simultaneous Preclinical Autoradiography and Clinical SPECT/PET Using a Single Chemical Scaffold

The availability of [125I]RTI-55 (specific activity 2200 Ci/mmol) for in vitro autoradiography and homogenate binding, [123I]iometopane for clinical SPECT, and [124I]iometopane for preclinical/clinical PET enables a fully integrated translational workflow from post-mortem target validation through to in vivo human imaging using the identical pharmacophore [1]. This eliminates the confounding variable of differential tracer pharmacology when bridging preclinical binding data to clinical imaging endpoints [2].

Neuropsychiatric Research Requiring Dual DAT/SERT Quantification in a Single Imaging Session

In depression, schizophrenia, and obsessive-compulsive disorder studies, [123I]β-CIT SPECT enables sequential quantification of SERT availability (midbrain/diencephalon at ~4 h) and DAT availability (striatum at 24 h) from a single tracer injection [1]. This dual-transporter readout provides mechanistic data on both serotonergic and dopaminergic contributions to disease pathophysiology and treatment response that are inaccessible to DAT-selective tracers such as ioflupane [2]. The SERT-to-DAT ratio has been prospectively evaluated as a biomarker in Parkinson's disease patients at risk of levodopa-induced dyskinesias [3].

Clinical Trial Programmes Requiring Regulatory-Grade Diagnostic Imaging Agents with Pre-Existing Validation Packages

For sponsor organisations planning interventional clinical trials that incorporate DAT imaging as a quantitative biomarker of target engagement or disease modification, iometopane's completed Phase II programme (>2,000 patients; multi-centre diagnostic accuracy data; GMP manufacturing capability) and prior regulatory filings in the EU (2002) and Japan (2003) provide a development package that may facilitate investigator brochure preparation and regulatory interaction [1]. This is particularly relevant for trials in jurisdictions where DaTSCAN (ioflupane) is not approved or where dual DAT/SERT readouts are desired [2].

Quote Request

Request a Quote for Iometopane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.